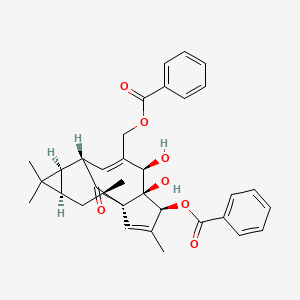

Ingenol 3,20-dibenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ingenol 3,20-dibenzoate is a diterpenoid compound derived from the plant Euphorbia peplus. It is known for its potent biological activities, particularly as a selective agonist of protein kinase C (PKC) isoforms. This compound has garnered significant interest due to its ability to induce apoptosis and its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ingenol 3,20-dibenzoate can be synthesized through a multi-step process involving the esterification of ingenol with benzoic acid. The reaction typically requires the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Reaktionstypen: Ingenol-3,20-dibenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ingenol-3,20-dibenzoat kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Benzoatgruppen durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von Ingenol-Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Ingenol-3,20-dibenzoat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Veresterungsreaktionen verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation zellulärer Signalwege, insbesondere derjenigen, die an PKC beteiligt sind.

Medizin: Wegen seiner Fähigkeit, Apoptose in Krebszellen zu induzieren, wird sein Potenzial als Antikrebsmittel untersucht.

5. Wirkmechanismus

Ingenol-3,20-dibenzoat übt seine Wirkungen hauptsächlich durch die Aktivierung von Proteinkinase C (PKC)-Isoformen aus. Es induziert die selektive Translokation von nPKC-Delta, -Epsilon und -Theta sowie PKC-Mu von der cytosolischen Fraktion zur partikulären Fraktion. Diese Translokation löst eine Kaskade von Signalereignissen aus, die zur Induktion von Apoptose durch die de novo-Synthese von Makromolekülen führen . Darüber hinaus wurde gezeigt, dass Ingenol-3,20-dibenzoat mit dem Erythropoietin-Rezeptor (EPOR) interagiert und je nach Konzentration synergistische und antagonistische Wirkungen zeigt .

Wirkmechanismus

Ingenol 3,20-dibenzoate exerts its effects primarily through the activation of protein kinase C (PKC) isoforms. It induces the selective translocation of nPKC-delta, -epsilon, and -theta, as well as PKC-mu, from the cytosolic fraction to the particulate fraction. This translocation triggers a cascade of signaling events that lead to the induction of apoptosis through de novo synthesis of macromolecules . Additionally, this compound has been shown to interact with the erythropoietin receptor (EPOR), exhibiting synergistic and antagonistic effects depending on the concentration .

Vergleich Mit ähnlichen Verbindungen

Ingenol-3,20-dibenzoat ist unter ähnlichen Verbindungen einzigartig, da es spezifisch PKC-Isoformen aktiviert und eine starke apoptotische Aktivität aufweist. Ähnliche Verbindungen sind:

Ingenol-3-benzoat: Ein weiteres Esterderivat von Ingenol mit ähnlichen PKC-Aktivierungseigenschaften.

Phorbolester: Eine Klasse von Verbindungen, die ebenfalls PKC aktivieren, sich aber in ihrer Potenz und Selektivität unterscheiden.

Ingenol-3,20-dibenzoat zeichnet sich durch seine hohe Selektivität für bestimmte PKC-Isoformen und seine Fähigkeit aus, Apoptose über einzigartige Signalwege zu induzieren .

Eigenschaften

Molekularformel |

C34H36O7 |

|---|---|

Molekulargewicht |

556.6 g/mol |

IUPAC-Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate |

InChI |

InChI=1S/C34H36O7/c1-19-17-33-20(2)15-25-26(32(25,3)4)24(28(33)36)16-23(18-40-30(37)21-11-7-5-8-12-21)27(35)34(33,39)29(19)41-31(38)22-13-9-6-10-14-22/h5-14,16-17,20,24-27,29,35,39H,15,18H2,1-4H3/t20-,24+,25-,26+,27-,29+,33+,34+/m1/s1 |

InChI-Schlüssel |

GIMKEHNOTHXONN-NXBFFCPZSA-N |

SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

Isomerische SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

Kanonische SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5)C)O)O)COC(=O)C6=CC=CC=C6 |

Piktogramme |

Irritant |

Synonyme |

ingenol dibenzoate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.